

Technical Guide: NMR Spectroscopy of 3-Aminophenylboronic Acid Monohydrate

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Compound of Interest

Compound Name: *3-Aminophenylboronic acid monohydrate*

Cat. No.: *B139175*

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for **3-aminophenylboronic acid monohydrate**. Due to the limited availability of publicly accessible, fully characterized ^1H and ^{13}C NMR spectra in peer-reviewed literature, this guide outlines the anticipated spectral data based on known chemical principles and provides a detailed, representative experimental protocol for acquiring such data.

Structure and Expected NMR Data

3-Aminophenylboronic acid monohydrate is an aromatic compound containing a boronic acid and an amino functional group. The presence of these groups and their substitution pattern on the benzene ring will dictate the chemical shifts and coupling patterns observed in its NMR spectra.

Structure:

 Chemical structure of 3-aminophenylboronic acid

Quantitative NMR Data

The following tables summarize the anticipated ^1H and ^{13}C NMR spectral data for **3-aminophenylboronic acid monohydrate**. The chemical shifts are referenced to a standard internal solvent signal. It is important to note that the precise chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Data for **3-Aminophenylboronic Acid Monohydrate**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic CH	[Expected: 6.8 - 7.5]	Multiplet	-	4H
-NH ₂	[Expected: 4.0 - 5.0]	Broad Singlet	-	2H
-B(OH) ₂	[Expected: 7.5 - 8.5]	Broad Singlet	-	2H
H ₂ O	[Variable]	Singlet	-	2H

Table 2: Predicted ^{13}C NMR Data for **3-Aminophenylboronic Acid Monohydrate**

Carbon	Chemical Shift (δ , ppm)
C-B	[Expected: 130 - 140, may be broad or unobserved]
C-NH ₂	[Expected: 145 - 150]
Aromatic CH	[Expected: 115 - 130]
Aromatic CH	[Expected: 115 - 130]
Aromatic CH	[Expected: 115 - 130]
Aromatic CH	[Expected: 115 - 130]

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the preparation of a sample of **3-aminophenylboronic acid monohydrate** for NMR analysis and the subsequent data acquisition.

3.1. Sample Preparation

- **Weighing:** Accurately weigh approximately 10-20 mg of **3-aminophenylboronic acid monohydrate** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.
- **Dissolution:** Gently agitate the vial to fully dissolve the sample. Sonication may be used if necessary to aid dissolution.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Filtering (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer to the NMR tube.
- **Capping:** Securely cap the NMR tube.

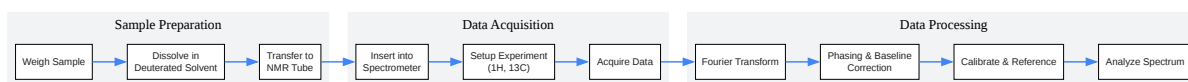
3.2. NMR Data Acquisition

- **Instrument:** A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- **Software:** Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).
- **¹H NMR Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
 - **Number of Scans:** 16 to 64 scans, depending on the sample concentration.
 - **Receiver Gain:** Optimized for the sample.
 - **Acquisition Time:** Approximately 2-4 seconds.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range appropriate for aromatic and functional group protons (e.g., 0-12 ppm).
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Receiver Gain: Optimized for the sample.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: A range appropriate for aromatic carbons (e.g., 0-160 ppm).
- Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining NMR spectroscopy data.



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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

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